4-(aminomethyl)-7-hydroxy-2H-chromen-2-one is a compound classified within the chromenone family, which is known for its diverse biological activities. This specific compound features an aminomethyl group at the 4-position and a hydroxyl group at the 7-position of the chromenone scaffold. The presence of these functional groups contributes to its potential applications in various fields, including medicinal chemistry and industrial uses.
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one falls under the category of organic compounds specifically known as chromenones. These compounds are characterized by their chromene structure, which is a bicyclic compound comprising a benzene ring fused to a pyran ring. The unique structure of this compound allows for various chemical reactions and biological interactions.
The synthesis of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes:
The molecular formula for 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one is C10H9NO3. Its structural representation can be summarized as follows:
The compound exhibits distinct features due to its chromenone core, which includes:
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets:
These interactions are facilitated by hydrogen bonding from the hydroxyl group and electrostatic interactions from the aminomethyl side chain.
The physical properties of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
These properties make it suitable for various applications in both laboratory settings and industrial processes .
4-(aminomethyl)-7-hydroxy-2H-chromen-2-one has numerous applications across different fields:
These applications highlight the compound's versatility and significance in scientific research and industrial development.
Coumarins (benzopyran-2-ones) represent a privileged scaffold in drug discovery, with over 1,300 natural and synthetic derivatives documented. These oxygen-containing heterocycles exhibit remarkable pharmacological versatility, spanning anticoagulant, anticancer, antimicrobial, antioxidant, and anti-inflammatory activities [6]. The structural plasticity of the core coumarin framework enables targeted modifications at key positions (C-3, C-4, C-7), allowing rational design of derivatives with enhanced bioactivity and selectivity. Within this chemical landscape, 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one emerges as a strategically functionalized candidate, merging the inherent biological properties of the coumarin nucleus with a bifunctional aminomethyl group poised for molecular interactions and derivatization.
The therapeutic potential of coumarins is intrinsically linked to their substitution patterns. Early derivatives like 4-hydroxycoumarin (anticoagulant) and 7-hydroxycoumarin (fluorescent probe) demonstrated the critical influence of phenolic groups on bioactivity [5] [6]. Subsequent efforts focused on appending nitrogen-containing functionalities to modulate electronic properties, solubility, and target engagement:
Table 1: Key Structural Modifications in Coumarin-Based Therapeutics
| Compound | Substitution Pattern | Primary Bioactivity | Molecular Formula |
|---|---|---|---|
| 4-Hydroxycoumarin | C-4 OH | Anticoagulant | C₉H₆O₃ |
| 7-Hydroxycoumarin | C-7 OH | Fluorescent probe | C₉H₆O₃ |
| 7-Amino-4-hydroxycoumarin | C-7 NH₂, C-4 OH | Antibacterial, Antioxidant | C₉H₇NO₃ |
| 4-(2-Aminoethyl)-7-hydroxycoumarin | C-4 CH₂CH₂NH₂, C-7 OH | Experimental anticancer probe | C₁₁H₁₁NO₃ |
| 4-(Aminomethyl)-7-hydroxycoumarin | C-4 CH₂NH₂, C-7 OH | Multitarget lead candidate | C₁₀H₉NO₃ |
The synthesis of aminomethyl-functionalized coumarins leverages established methodologies:
The structural signature of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one (C₁₀H₉NO₃; MW 191.18 g/mol) combines two critical pharmacophoric elements:
C1=CC2=C(C=C1O)OC(=O)C=C2CN HVMBPUABKRKNPU-UHFFFAOYSA-N [2] Positional isomerism significantly impacts properties. Contrasting 4-(aminomethyl)-7-hydroxycoumarin (C-4 aminomethyl, C-7 OH) with its isomer 7-amino-4-(hydroxymethyl)coumarin (C-7 NH₂, C-4 CH₂OH; CID 49845258) highlights how the relative placement of the amine and hydroxy groups alters hydrogen-bonding capacity, dipole moment, and logP . Similarly, 4-(2-aminoethyl)-7-hydroxycoumarin (CAS 1234064-08-4, C₁₁H₁₁NO₃) extends the spacer between the coumarin core and the amine, potentially increasing conformational flexibility and altering target binding modes [3].
This compound represents a strategic convergence of structure-based design principles and observed bioactivities in analogous molecules:
The unique pharmacophore of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one positions it as a promising lead for diseases with complex etiologies requiring multitarget interventions:
Table 2: Potential Therapeutic Applications and Mechanisms of 4-(Aminomethyl)-7-hydroxycoumarin
| Therapeutic Area | Proposed Mechanism of Action | Supporting Evidence from Analogues |
|---|---|---|
| Antimicrobials | Membrane disruption; DNA gyrase/topoisomerase inhibition | Antibacterial activity of 7-amino-4-hydroxycoumarin [5] |
| Antioxidants | ROS/RNS scavenging; metal chelation | Radical quenching by 7-OH coumarins [5] |
| Oncology | Kinase inhibition; apoptosis induction; hybrid molecule targeting | Anticancer activity of triazolyl/isatin-coumarin hybrids [6] |
| Neuroprotection | Oxidative stress mitigation; enzyme inhibition | Neuroprotection in PC12 cells by coumarin-triazoles [6] |
| Diagnostic Materials | Fluorescent probes; liquid crystal matrices | Mesogenic properties of coumarin esters [7] |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5